molecular formula C16H18N2O2S B2561675 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide CAS No. 339011-54-0

6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide

Cat. No.: B2561675
CAS No.: 339011-54-0
M. Wt: 302.39
InChI Key: BUBMOSBBSGEWRG-UHFFFAOYSA-N
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Description

6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with an isopropylsulfanyl group at the 6-position and a 4-methoxyphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid, isopropylthiol, and 4-methoxyaniline.

    Formation of Nicotinoyl Chloride: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride.

    Amidation Reaction: The nicotinoyl chloride is then reacted with 4-methoxyaniline to form N-(4-methoxyphenyl)nicotinamide.

    Thioether Formation: Finally, the N-(4-methoxyphenyl)nicotinamide is reacted with isopropylthiol in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Types of Reactions:

    Oxidation: The isopropylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

    Material Science: Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide would depend on its specific application. In the context of enzyme inhibition, it may mimic the structure of NAD+ and bind to the active site of enzymes, thereby inhibiting their activity. The isopropylsulfanyl and methoxyphenyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, lacking the isopropylsulfanyl and methoxyphenyl groups.

    6-(methylsulfanyl)-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a methylsulfanyl group instead of isopropylsulfanyl.

    N-(4-methoxyphenyl)nicotinamide: Lacks the isopropylsulfanyl group.

Uniqueness: 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide is unique due to the presence of both the isopropylsulfanyl and methoxyphenyl groups, which can significantly influence its chemical reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11(2)21-15-9-4-12(10-17-15)16(19)18-13-5-7-14(20-3)8-6-13/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMOSBBSGEWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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